molecular formula C15H18O B14590876 5-Phenylbicyclo[3.3.1]nonan-2-one CAS No. 61042-13-5

5-Phenylbicyclo[3.3.1]nonan-2-one

Cat. No.: B14590876
CAS No.: 61042-13-5
M. Wt: 214.30 g/mol
InChI Key: GYZZTDZBAWMERN-UHFFFAOYSA-N
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Description

5-Phenylbicyclo[331]nonan-2-one is a bicyclic ketone with a phenyl group attached to the fifth carbon of the bicyclo[331]nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylbicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction followed by hydrogenation and oxidation steps. For instance, the reaction of a diene with a dienophile can form the bicyclic structure, which is then subjected to hydrogenation to reduce any double bonds and oxidation to introduce the ketone functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Phenylbicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Phenylbicyclo[3.3.1]nonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylbicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonan-2-one: Lacks the phenyl group, making it less hydrophobic and potentially less active in biological systems.

    5-Phenylbicyclo[3.3.1]nonan-9-one: Similar structure but with the ketone group at a different position, which may affect its reactivity and binding properties.

Uniqueness

5-Phenylbicyclo[3.3.1]nonan-2-one is unique due to the specific placement of the phenyl group and ketone, which influences its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61042-13-5

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

5-phenylbicyclo[3.3.1]nonan-2-one

InChI

InChI=1S/C15H18O/c16-14-8-10-15(9-4-5-12(14)11-15)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2

InChI Key

GYZZTDZBAWMERN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(CCC2=O)C3=CC=CC=C3

Origin of Product

United States

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